molecular formula C19H20N6 B1676877 Minozac free base CAS No. 886208-65-7

Minozac free base

货号: B1676877
CAS 编号: 886208-65-7
分子量: 332.4 g/mol
InChI 键: ASVQCPUSQNFHHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

米诺扎克游离碱的合成涉及将 4-甲基-6-苯基哒嗪-3-基哌嗪与嘧啶反应。 反应条件通常包括使用有机溶剂和催化剂以促进目标产物的形成 .

工业生产方法

米诺扎克游离碱的工业生产方法没有得到广泛的记录。 合成可能涉及标准有机合成技术,包括纯化步骤,例如重结晶或色谱法以获得纯化合物 .

化学反应分析

反应类型

米诺扎克游离碱经历各种化学反应,包括:

常见试剂和条件

这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 条件通常涉及控制温度和 pH 值以确保所需的反应结果 .

主要产物

从这些反应中形成的主要产物包括米诺扎克游离碱的各种氧化、还原和取代衍生物,每个衍生物可能具有不同的生物活性 .

科学研究应用

作用机制

米诺扎克游离碱通过选择性抑制活化神经胶质细胞中促炎细胞因子的产生来发挥其作用。这种作用有助于减少神经炎症并防止突触功能障碍和认知缺陷。 分子靶标包括 IL1β、TNFα 和 S100b 等细胞因子,涉及的途径与神经胶质细胞活化和神经炎症有关 .

相似化合物的比较

类似化合物

独特之处

米诺扎克游离碱的独特之处在于它选择性地抑制促炎细胞因子,而不影响抗炎细胞因子。 这种选择性作用使其成为治疗神经炎症性疾病的很有希望的候选药物,且副作用最小 .

生物活性

Minozac free base, a compound known for its neuroprotective properties, has garnered attention in various biological studies. This article explores its biological activity, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound (C19H20N6) is a Schiff base compound characterized by its azomethine group (-N=CH-), which contributes to its biological activities. The compound's structure allows for interactions with various biological targets, making it a subject of interest in pharmacological research.

Minozac exhibits several mechanisms that contribute to its biological activity:

  • Neuroinflammatory Inhibition : It has been shown to suppress pro-inflammatory cytokine upregulation in models of traumatic brain injury (TBI) and seizures, indicating its potential in managing neuroinflammation .
  • Antimicrobial Properties : Research indicates that Minozac and its derivatives display antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Some studies have reported that Minozac exhibits selective cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Activity

The effectiveness of Minozac as an antimicrobial agent has been evaluated through various assays. Below is a summary table of its activity against selected pathogens:

PathogenActivityReference
Staphylococcus aureusModerate
Escherichia coliLimited
Candida albicansSignificant

Anticancer Activity

The anticancer properties of Minozac have been assessed against different cancer cell lines. Table 2 summarizes the findings:

Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)12.5
A549 (Lung Cancer)25.0
HDF (Normal Fibroblasts)>50

Case Studies

  • Seizure Susceptibility in TBI Models :
    In a study involving a mouse model of TBI combined with electroconvulsive shock (ECS), Minozac treatment was found to prevent increased seizure susceptibility. The study measured changes in microglial activation and astrocyte markers, demonstrating that Minozac effectively modulates neuroinflammatory responses associated with TBI .
  • Antimicrobial Efficacy :
    A comprehensive evaluation of Minozac's antimicrobial properties revealed significant activity against Candida species, with the compound showing higher efficacy compared to standard antifungal agents . This suggests potential applications in treating fungal infections.
  • Cytotoxicity against Cancer Cells :
    In vitro studies have shown that Minozac selectively inhibits the growth of cancer cells while sparing normal fibroblasts, highlighting its therapeutic potential in oncology .

属性

CAS 编号

886208-65-7

分子式

C19H20N6

分子量

332.4 g/mol

IUPAC 名称

4-methyl-6-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C19H20N6/c1-15-14-17(16-6-3-2-4-7-16)22-23-18(15)24-10-12-25(13-11-24)19-20-8-5-9-21-19/h2-9,14H,10-13H2,1H3

InChI 键

ASVQCPUSQNFHHU-UHFFFAOYSA-N

SMILES

CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4

规范 SMILES

CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4

外观

Solid powder

Key on ui other cas no.

886208-65-7

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

2-(4-(4-methyl-6-phenylpyridazin-3-yl)piperazin-1-yl)pyrimidine
MW-151
MW01-2-151SRM

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Minozac free base
Reactant of Route 2
Minozac free base
Reactant of Route 3
Reactant of Route 3
Minozac free base
Reactant of Route 4
Reactant of Route 4
Minozac free base
Reactant of Route 5
Reactant of Route 5
Minozac free base
Reactant of Route 6
Reactant of Route 6
Minozac free base

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。